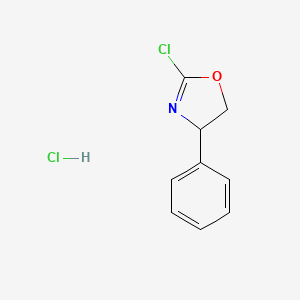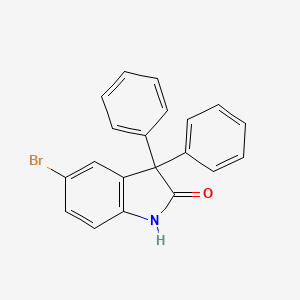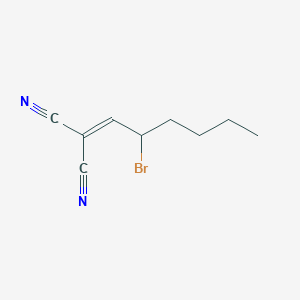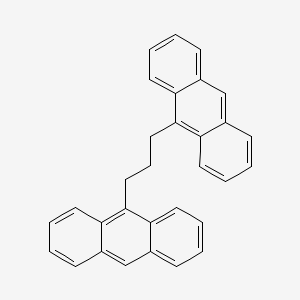
9,9'-(Propane-1,3-diyl)dianthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(9-anthryl)propane is an organic compound characterized by the presence of two anthracene groups attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Bis(9-anthryl)propane can be synthesized through several methods. One common approach involves the reduction of a mixture of 1,3-bis(9-anthryl)propan-1-one and 1,3-bis(9-anthryl)propan-1-ol using lithium aluminum hydride (LiAlH4) and aluminum chloride (AlCl3) in diethyl ether . This method yields the desired compound with high purity.
Industrial Production Methods: While specific industrial production methods for 1,3-Bis(9-anthryl)propane are not extensively documented, the synthesis typically involves standard organic synthesis techniques that can be scaled up for larger production.
Chemical Reactions Analysis
Types of Reactions: 1,3-Bis(9-anthryl)propane undergoes various chemical reactions, including:
Photoisomerization: This compound can undergo enantioselective photoisomerization in the presence of specific matrices, such as poly(methyl-l-glutamate).
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to different products.
Common Reagents and Conditions:
Photoisomerization: Typically involves light exposure and specific matrices to induce the reaction.
Reduction: Lithium aluminum hydride (LiAlH4) and aluminum chloride (AlCl3) in diethyl ether are commonly used.
Major Products Formed:
Photoisomerization: Enantioselective isomers are formed.
Reduction: The reduction process yields 1,3-Bis(9-anthryl)propane with high purity.
Scientific Research Applications
1,3-Bis(9-anthryl)propane has several applications in scientific research:
Chemistry: Used in studies of photochemical and photophysical properties.
Medicine: Research into its potential therapeutic applications is ongoing.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-Bis(9-anthryl)propane involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its unique structural properties, which allow it to participate in various chemical reactions and interactions .
Comparison with Similar Compounds
9-Anthraldehyde oxime: Another compound with anthracene groups, used in various synthetic applications.
1,2-Bis(9-anthryl)ethane: Similar in structure but with an ethane backbone instead of propane.
Uniqueness: 1,3-Bis(9-anthryl)propane is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This makes it particularly valuable in specialized research and industrial applications.
Properties
CAS No. |
63934-10-1 |
|---|---|
Molecular Formula |
C31H24 |
Molecular Weight |
396.5 g/mol |
IUPAC Name |
9-(3-anthracen-9-ylpropyl)anthracene |
InChI |
InChI=1S/C31H24/c1-5-14-26-22(10-1)20-23-11-2-6-15-27(23)30(26)18-9-19-31-28-16-7-3-12-24(28)21-25-13-4-8-17-29(25)31/h1-8,10-17,20-21H,9,18-19H2 |
InChI Key |
OQINKTWOPKQDEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CCCC4=C5C=CC=CC5=CC6=CC=CC=C64 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


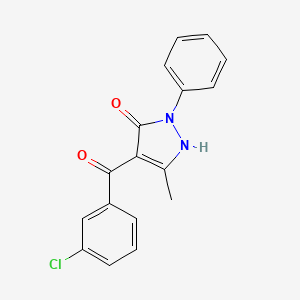
![Methyl 4-[2-(4-formylphenyl)ethenyl]benzoate](/img/structure/B14506367.png)
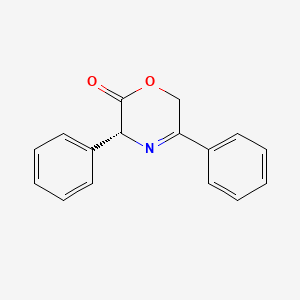
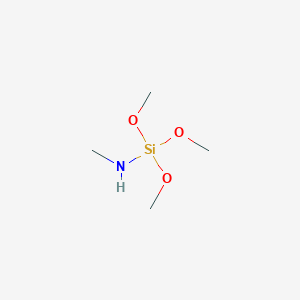
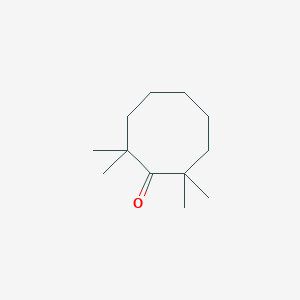
![N,N'-[Sulfanediyldi(4,1-phenylene)]bis[bis(4-chlorophenyl)ethen-1-imine]](/img/structure/B14506394.png)
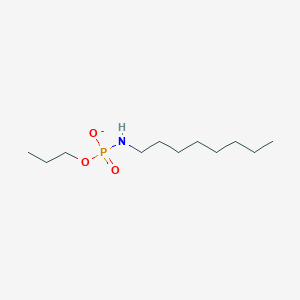

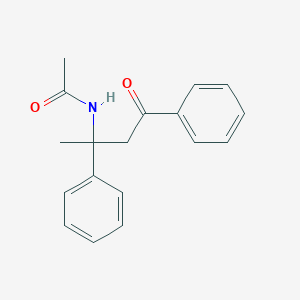
![2-[4-(1,3-Benzothiazol-2-yl)quinolin-2-yl]aniline](/img/structure/B14506413.png)

